N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 3-phenyl-1H-pyrazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(2-ethoxyphenoxy)acetamide
Uniqueness
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole and pyrazole rings contribute to its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
2180374-85-8 |
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Molecular Formula |
C16H17N5OS |
Molecular Weight |
327.41 |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C16H17N5OS/c1-2-3-9-14-20-21-16(23-14)17-15(22)13-10-12(18-19-13)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,18,19)(H,17,21,22) |
InChI Key |
HXNRPOKPMBGTOC-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NN2)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
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